molecular formula C21H25N3O3S B10836974 phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate

phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate

Cat. No.: B10836974
M. Wt: 399.5 g/mol
InChI Key: KPDAUKDFHIWNQM-UHFFFAOYSA-N
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Description

The compound known as US9359293, TA is a small molecular drug with the chemical formula C21H25N3O3S. It is a phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate. This compound has been studied for its potential therapeutic applications and its interactions with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US9359293, TA involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the aniline derivative, followed by the introduction of the ethanethioylamino group. The final step involves the formation of the carbamate linkage. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of US9359293, TA follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

US9359293, TA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

US9359293, TA has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is studied for its interactions with enzymes and proteins, particularly in the context of sirtuin inhibition.

    Medicine: Research focuses on its potential therapeutic effects, including its role as a sirtuin inhibitor, which may have implications for diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of US9359293, TA involves its interaction with specific molecular targets, such as sirtuins. Sirtuins are a family of proteins involved in regulating cellular processes, including aging and metabolism. US9359293, TA inhibits the activity of sirtuins by binding to their active sites, thereby modulating their function. This inhibition can lead to various biological effects, such as altered gene expression and protein activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

US9359293, TA stands out due to its specific binding affinity and selectivity for sirtuins. Its unique chemical structure allows for targeted inhibition, making it a valuable tool in research and potential therapeutic applications. The compound’s distinct properties also contribute to its effectiveness in various scientific studies .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

phenyl N-[1-anilino-6-(ethanethioylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C21H25N3O3S/c1-16(28)22-15-9-8-14-19(20(25)23-17-10-4-2-5-11-17)24-21(26)27-18-12-6-3-7-13-18/h2-7,10-13,19H,8-9,14-15H2,1H3,(H,22,28)(H,23,25)(H,24,26)

InChI Key

KPDAUKDFHIWNQM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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